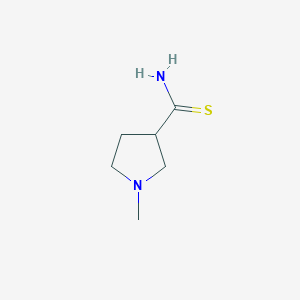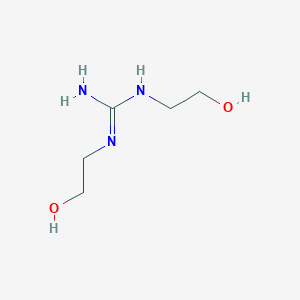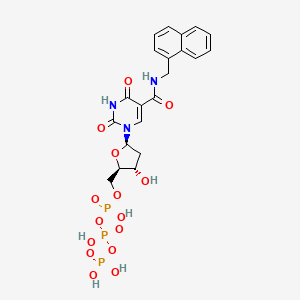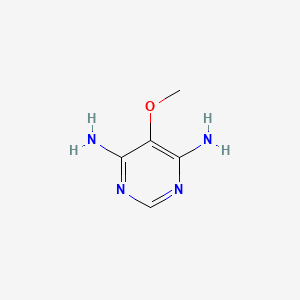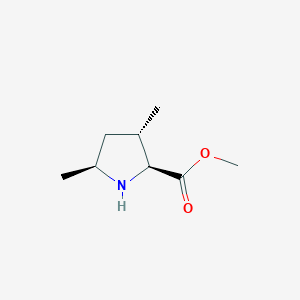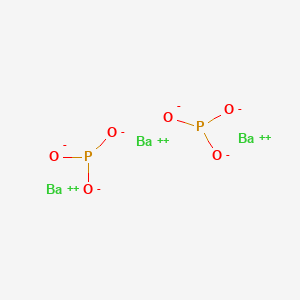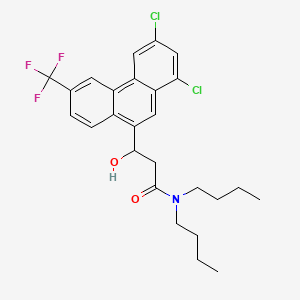
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide is a complex organic compound characterized by the presence of multiple functional groups, including dichloro, hydroxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Functional Groups: The dichloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively. The hydroxy group is typically added via hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrocarbon derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-phenanthren-9-propanamide: Lacks the trifluoromethyl group.
N,N-Dibutyl-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-propanamide: Lacks the hydroxy group.
N,N-Dibutyl-1,3-dichloro-beta-hydroxy-phenanthren-9-propanamide: Lacks both the hydroxy and trifluoromethyl groups.
Uniqueness
The presence of the trifluoromethyl group in N,N-Dibutyl-1,3-dichloro-beta-hydroxy-6-(trifluoromethyl)phenanthren-9-propanamide makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
94133-70-7 |
|---|---|
Molecular Formula |
C26H28Cl2F3NO2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N,N-dibutyl-3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropanamide |
InChI |
InChI=1S/C26H28Cl2F3NO2/c1-3-5-9-32(10-6-4-2)25(34)15-24(33)22-14-21-20(12-17(27)13-23(21)28)19-11-16(26(29,30)31)7-8-18(19)22/h7-8,11-14,24,33H,3-6,9-10,15H2,1-2H3 |
InChI Key |
SGPMBCWVUOBUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


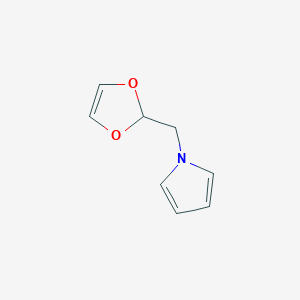


![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
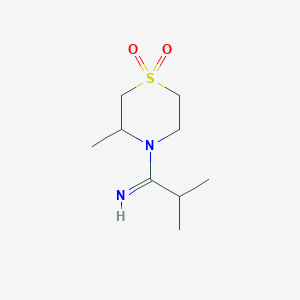
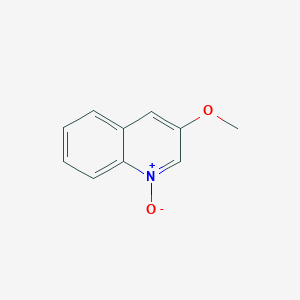
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
